![molecular formula C17H13ClN6O3 B2362295 2-[3-(4-chlorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-(furan-2-ylmethyl)acetamide CAS No. 872590-77-7](/img/structure/B2362295.png)
2-[3-(4-chlorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-(furan-2-ylmethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of a compound can be analyzed using various spectroscopic techniques. Unfortunately, the specific molecular structure analysis for this compound is not provided in the sources retrieved .Chemical Reactions Analysis
Chemical reactions involving this compound could potentially be complex and varied. The specific chemical reactions involving this compound are not detailed in the sources retrieved .Aplicaciones Científicas De Investigación
Antinociceptive and Anti-inflammatory Properties
Research on thiazolopyrimidine derivatives, which share structural similarities with the compound , has demonstrated significant antinociceptive and anti-inflammatory activities. These derivatives have been synthesized to explore their potential in treating pain and inflammation, utilizing various substituents to enhance their efficacy. The evaluation involved methods like the tail-flick technique for antinociceptive activity and the carrageenan-induced paw edema test for anti-inflammatory activity (Selvam, Karthik, Palanirajan, & Ali, 2012).
Plant Growth Stimulation
Another study focused on synthesizing derivatives that include a pyrimidine fragment along with 1,2,4-triazole, 1,3,4-oxadiazole, or furan rings. These compounds were preliminarily screened for their biological activity, revealing a pronounced effect on plant growth stimulation, suggesting potential agricultural applications (Pivazyan, Ghazaryan, Azaryan, & Yengoyan, 2019).
Antibacterial Agents
A study on 4-oxo-thiazolidines and 2-oxo-azetidines derivatives, related structurally to the compound in focus, has shown potential antibacterial activity against gram-positive and gram-negative bacteria. This research underscores the relevance of these compounds in developing new antibacterial drugs, supported by QSAR studies that highlight the importance of substituents enhancing hydrophobicity or steric bulk for increased efficacy (Desai, Shah, Bhavsar, & Saxena, 2008).
Antitumor Activity
Synthesis and evaluation of pyrazolo[3,4-d]pyrimidine derivatives have indicated antitumor activity against human breast adenocarcinoma cell lines. This series of compounds was evaluated for its efficacy in inhibiting tumor growth, with some derivatives showing mild to moderate activity, highlighting the therapeutic potential of these compounds in cancer treatment (El-Morsy, El-Sayed, & Abulkhair, 2017).
Anticancer Activity
Research on 2-cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide derivatives has been conducted to explore their anticancer activity. The study tested these compounds for their selective cytotoxic effects against leukemia cell lines, demonstrating the potential of such derivatives in developing targeted anticancer therapies (Horishny, Arshad, & Matiychuk, 2021).
Mecanismo De Acción
The compound also contains a chlorophenyl group and a furan ring, which are common motifs in medicinal chemistry known for their pharmacophoric properties. These groups might enhance the compound’s ability to bind to its target, influence its pharmacokinetics, or affect its stability .
The compound’s mode of action would depend on its specific biological target. It might inhibit or activate the function of its target, leading to downstream effects on various biochemical pathways .
The compound’s pharmacokinetics, including its absorption, distribution, metabolism, and excretion (ADME) properties, would be influenced by various factors, such as its chemical structure, the route of administration, and the patient’s physiological condition .
The compound’s action could also be influenced by various environmental factors, such as pH, temperature, and the presence of other substances .
Safety and Hazards
Propiedades
IUPAC Name |
2-[3-(4-chlorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-(furan-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN6O3/c18-11-3-5-12(6-4-11)24-16-15(21-22-24)17(26)23(10-20-16)9-14(25)19-8-13-2-1-7-27-13/h1-7,10H,8-9H2,(H,19,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIPSLURYXPSUBO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)CN2C=NC3=C(C2=O)N=NN3C4=CC=C(C=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN6O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

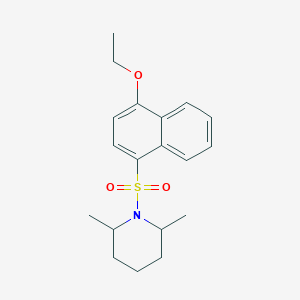
![3-[(2,3-Dichlorophenoxy)methyl]-4-methoxybenzoic acid](/img/structure/B2362214.png)
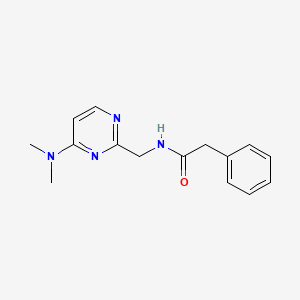

![4-[(4-chlorophenyl)sulfonyl]-2-(furan-2-yl)-N-(2-phenylethyl)-1,3-oxazol-5-amine](/img/structure/B2362220.png)
![1,7-dimethyl-3-phenethyl-9-(m-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2362221.png)
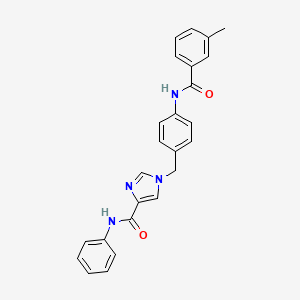
![N-[1-(3,4,5,6-tetrachloropyridine-2-carbonyl)-1,2-dihydropyridin-2-ylidene]propan-2-amine](/img/structure/B2362225.png)
![3-methoxy-N-(4-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2362226.png)
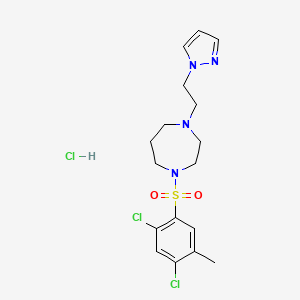
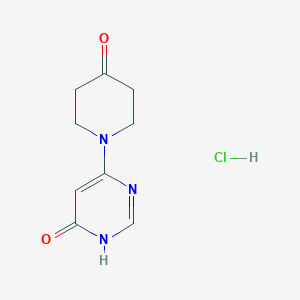

![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(3-(3,4-dimethylphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2362234.png)
